molecular formula C22H18ClFN4O B3404073 N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide CAS No. 1206989-88-9

N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

Cat. No. B3404073
CAS RN: 1206989-88-9
M. Wt: 408.9
InChI Key: CMTRNQTWMJECPO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide, commonly referred to as CFTR inhibitor, is a chemical compound used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that regulates the movement of salt and water in and out of cells, and mutations in this protein can lead to cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs. CFTR inhibitors like N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide are used to study the function of CFTR and to develop new treatments for cystic fibrosis.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide works by binding to the N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide protein and blocking its activity. This leads to a decrease in the movement of salt and water in and out of cells, which can have various effects on cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide depend on the specific cells and tissues being studied. In general, N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors like N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide can affect ion transport, fluid secretion, and other cellular processes that are regulated by N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide. These effects can be studied in various cell types, including airway epithelial cells, pancreatic cells, and intestinal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide in lab experiments is that it allows researchers to study the function of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide in a controlled and specific manner. By blocking N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide activity, researchers can observe the effects on cells and tissues and gain insights into the role of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide in normal and disease states. However, one limitation of using N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors like N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is that they may have off-target effects on other proteins and cellular processes. This can complicate the interpretation of experimental results and requires careful controls and validation.

Future Directions

There are many future directions for research on N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors in general. Some possible directions include:
1. Developing more specific and potent N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors that have fewer off-target effects and can be used in clinical settings.
2. Studying the effects of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors on different cell types and tissues to gain a more comprehensive understanding of the role of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide in the body.
3. Investigating the use of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors in combination with other therapies for cystic fibrosis and other diseases.
4. Developing new screening assays and experimental models for studying N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide function and testing N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors.
5. Exploring the potential of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors as therapeutic agents for other diseases beyond cystic fibrosis, such as diarrhea and polycystic kidney disease.
In conclusion, N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is a valuable tool for studying the function of the N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide protein in scientific research. While there are limitations to using N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors like N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide, they offer a powerful way to investigate the role of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide in normal and disease states. Ongoing research on N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors holds promise for developing new treatments for cystic fibrosis and other diseases.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is used in scientific research to study the function of the N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide protein. Researchers use N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide inhibitors like N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide to block the activity of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide and observe the effects on cells and tissues. This helps researchers understand the role of N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide in normal cellular function and in diseases like cystic fibrosis.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O/c23-18-11-16(5-6-19(18)24)27-22(29)14-7-9-28(10-8-14)21-15(12-25)13-26-20-4-2-1-3-17(20)21/h1-6,11,13-14H,7-10H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTRNQTWMJECPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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